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Introduction
BMS-986195, also known as branebrutinib, is a potent and highly selective covalent inhibitor of

Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase in the B-cell

receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation,

proliferation, and survival.[2][3] Dysregulation of the BCR signaling pathway is implicated in

various B-cell malignancies and autoimmune diseases. Consequently, targeting BTK with

inhibitors like BMS-986195 represents a promising therapeutic strategy for these conditions.[4]

These application notes provide a comprehensive guide to utilizing flow cytometry for the

analysis of B-cells treated with BMS-986195. The described protocols and data presentation

formats are designed to enable researchers to effectively assess the pharmacological effects of

this compound on B-cell biology.

Mechanism of Action of BMS-986195
BMS-986195 is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the

active site of BTK. This covalent modification leads to the rapid and sustained inactivation of

BTK's kinase activity.[5] The inhibition of BTK disrupts the downstream signaling cascade

initiated by B-cell receptor (BCR) engagement. This interference with BCR signaling ultimately

modulates B-cell function by inhibiting activation, proliferation, and the production of pro-

inflammatory cytokines and antibodies.[3]
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Effects on B-Cell Function
Treatment of B-cells with BMS-986195 has been shown to potently inhibit several key

functional responses, including:

B-Cell Activation: BMS-986195 effectively suppresses the upregulation of B-cell activation

markers.[4] In human whole blood assays, it has been demonstrated to inhibit the BCR-

stimulated expression of CD69 on B-cells.[1]

Co-stimulatory Molecule Expression: The expression of co-stimulatory molecules such as

CD80 and CD86, which are essential for antigen presentation and T-cell activation, is

modulated by BTK signaling.[3]

Proliferation: By blocking BTK-mediated signaling, BMS-986195 inhibits B-cell proliferation

following BCR activation.[3]

Cytokine Production: The production of various cytokines by B-cells, which contribute to

inflammatory responses, is also diminished upon treatment with BMS-986195.[3]

Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of BMS-

986195.

Table 1: In Vitro Inhibitory Activity of BMS-986195 against TEC Family Kinases

Kinase IC50 (nM)

BTK 0.1[1]

TEC 0.9[1]

BMX 1.5[1]

TXK 5[1]

Table 2: Functional Inhibitory Activity of BMS-986195 in B-Cells
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Functional Endpoint Cell Type/System IC50 (nM)

BCR-stimulated CD69

Expression
Human Whole Blood B-cells 11[1]

Calcium Flux B-cells 7[3]

Cytokine Production B-cells <1[3]

Proliferation B-cells <1[3]

CD86 Surface Expression B-cells <1[3]
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Caption: BTK Signaling Pathway Inhibition by BMS-986195.
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Flow Cytometry Assays
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Caption: Experimental Workflow for B-cell Analysis.

Protocols: Flow Cytometry Analysis of B-cells
Treated with BMS-986195
I. B-Cell Isolation and Culture

Isolate B-cells:
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For human samples, isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole

blood using Ficoll-Paque density gradient centrifugation.

For murine samples, prepare a single-cell suspension from the spleen.

Enrich for B-cells using a negative selection magnetic-activated cell sorting (MACS) kit to

obtain a pure B-cell population.

Cell Culture:

Resuspend the purified B-cells in complete RPMI-1640 medium supplemented with 10%

fetal bovine serum, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.

II. BMS-986195 Treatment and B-Cell Stimulation
Prepare BMS-986195:

Prepare a stock solution of BMS-986195 in DMSO.

Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g.,

0.1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as

the highest drug concentration.

Treatment and Stimulation:

Pre-treat the B-cells with the various concentrations of BMS-986195 or vehicle control for

1 hour at 37°C and 5% CO2.

Stimulate the B-cells by adding a B-cell receptor (BCR) stimulus, such as F(ab')2 anti-

human or anti-mouse IgM/IgG, to a final concentration of 10 µg/mL.

Incubate the cells for the desired time points depending on the assay:

Activation Marker Analysis: 24 hours.

Proliferation Assay: 72 hours.
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Apoptosis Assay: 48 hours.

III. Flow Cytometry Staining Protocols
A. B-Cell Phenotyping and Activation Marker Analysis

Harvest and Wash:

After the incubation period, harvest the cells and transfer them to FACS tubes.

Wash the cells twice with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

Surface Staining:

Resuspend the cell pellet in 100 µL of FACS buffer containing a cocktail of fluorescently

conjugated antibodies. A recommended panel includes:

Anti-CD19 (to identify B-cells)

Anti-CD69 (early activation marker)

Anti-CD86 (co-stimulatory molecule)

A viability dye (to exclude dead cells)

Incubate for 30 minutes on ice in the dark.

Wash and Resuspend:

Wash the cells twice with FACS buffer.

Resuspend the final cell pellet in 300 µL of FACS buffer for analysis.

B. B-Cell Proliferation Assay (using CFSE)

CFSE Labeling (prior to culture):

Before plating, resuspend the isolated B-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
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Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

Wash the cells three times with complete medium.

Culture, Treatment, and Stimulation:

Proceed with cell culture, BMS-986195 treatment, and stimulation as described in Section

II for 72 hours.

Staining and Analysis:

Harvest and wash the cells.

Stain with anti-CD19 and a viability dye.

Analyze the CFSE fluorescence intensity within the live CD19+ B-cell population.

Proliferation is indicated by the serial halving of CFSE fluorescence in subsequent

generations of dividing cells.

C. B-Cell Apoptosis Assay (using Annexin V and Propidium Iodide)

Harvest and Wash:

After 48 hours of culture, harvest the cells, including any non-adherent cells in the

supernatant.

Wash the cells twice with cold PBS.

Annexin V and PI Staining:

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the

manufacturer's instructions.

Incubate for 15 minutes at room temperature in the dark.
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Analysis:

Add 400 µL of 1X Annexin V binding buffer to each tube.

Analyze the samples immediately by flow cytometry.

Live cells: Annexin V- / PI-

Early apoptotic cells: Annexin V+ / PI-

Late apoptotic/necrotic cells: Annexin V+ / PI+

IV. Data Acquisition and Analysis
Data Acquisition:

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., at least

10,000 live B-cell events) for statistical analysis.

Gating Strategy:

First, gate on singlets to exclude cell doublets.

Next, gate on live cells using the viability dye.

From the live cell population, gate on B-cells using the CD19 marker.

Analyze the expression of activation markers, CFSE dilution, or Annexin V/PI staining

within the live CD19+ B-cell gate.

Data Interpretation:

Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for

activation markers.

Determine the percentage of cells that have undergone division for the proliferation assay.

Calculate the percentage of early and late apoptotic cells.
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Plot the results as a function of BMS-986195 concentration to determine dose-response

curves and IC50 values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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